N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole moiety, a thiophene ring, and an isoxazole carboxamide group, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Biochemical Pathways
Given its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
An admet calculation indicated a favorable pharmacokinetic profile for this compound , suggesting it may have suitable properties for drug development.
Result of Action
The compound exhibits bactericidal activity, as evidenced by its ability to eliminate Staphylococcus aureus strains after 24-hour exposure . This indicates that the compound doesn’t merely inhibit bacterial growth but actively kills bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thiophene and isoxazole groups . The reaction conditions often involve the use of catalysts, such as piperidine, and solvents like ethanol or water under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its combination of structural elements, which confer unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S2/c25-19(16-12-17(26-24-16)13-6-2-1-3-7-13)23-20-14(10-11-27-20)21-22-15-8-4-5-9-18(15)28-21/h1-12H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNFXTOTPJWNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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